molecular formula C20H29NO4S B2632959 2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide CAS No. 1797356-46-7

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide

Cat. No.: B2632959
CAS No.: 1797356-46-7
M. Wt: 379.52
InChI Key: CDDQYHUXFOELGK-UHFFFAOYSA-N
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Description

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide is a complex organic compound that features a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications

Scientific Research Applications

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This reaction forms the nitrogen-containing adamantane derivative, which is then further functionalized to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction setups. The exact methods can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane core provides a stable and rigid framework that can interact with biological molecules, potentially inhibiting or modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-5-methylbenzene-1-sulfonamide is unique due to its combination of the adamantane core and sulfonamide group, providing both stability and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-N-[(2-methoxy-2-adamantyl)methyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4S/c1-13-4-5-18(24-2)19(6-13)26(22,23)21-12-20(25-3)16-8-14-7-15(10-16)11-17(20)9-14/h4-6,14-17,21H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDQYHUXFOELGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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